molecular formula C8H6N4O2 B8550228 7-Nitro-4-quinazolinamine CAS No. 19815-14-6

7-Nitro-4-quinazolinamine

Cat. No.: B8550228
CAS No.: 19815-14-6
M. Wt: 190.16 g/mol
InChI Key: HPTSUPQVQYHJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Nitro-4-quinazolinamine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The structure of this compound consists of a quinazoline core with a nitro group at the 7th position and an amine group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-4-quinazolinamine typically involves the nitration of quinazoline derivatives followed by amination. One common method includes the nitration of 4-aminoquinazoline using nitric acid and sulfuric acid under controlled temperature conditions . The reaction is followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-4-quinazolinamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Nitro-4-quinazolinamine has significant applications in scientific research, particularly in medicinal chemistry and drug development. Its derivatives have shown promising results as:

Comparison with Similar Compounds

Uniqueness: 7-Nitro-4-quinazolinamine is unique due to the presence of both the nitro and amine groups, which confer distinct chemical reactivity and biological activity. The nitro group enhances its potential as an electron-withdrawing group, making it a versatile intermediate in the synthesis of various bioactive compounds .

Properties

CAS No.

19815-14-6

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

7-nitroquinazolin-4-amine

InChI

InChI=1S/C8H6N4O2/c9-8-6-2-1-5(12(13)14)3-7(6)10-4-11-8/h1-4H,(H2,9,10,11)

InChI Key

HPTSUPQVQYHJPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=CN=C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.6 g of 4-chloro-7-nitroquinazoline in 50 ml 7N ammonia in methanol was stirred overnight at rt and concentrated to dryness. The solid was suspended in water, filtered, rinsed with water followed by ether and dried overnight in vacuum oven to provide 0.98 g of 7-nitroquinazolin-4-amine (Compound 98-2).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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